molecular formula C10H14Cl2N2 B1406688 1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride CAS No. 1347744-97-1

1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride

Cat. No.: B1406688
CAS No.: 1347744-97-1
M. Wt: 233.13 g/mol
InChI Key: DXPBWOPVELIPLI-UHFFFAOYSA-N
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Description

1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine dihydrochloride is an organic compound with the molecular formula C10H14Cl2N2. It is a derivative of bipyridine, characterized by the presence of two pyridine rings connected by a tetrahydro bridge. This compound is often used in organic synthesis and as a ligand in coordination chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine dihydrochloride can be synthesized through the hydrogenation of bipyridine. The process typically involves the use of hydrogen gas in the presence of a suitable catalyst such as palladium or nickel. The reaction is carried out under controlled conditions of temperature and pressure to ensure complete hydrogenation .

Industrial Production Methods

In an industrial setting, the production of 1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine dihydrochloride follows a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various bipyridine derivatives, which can be further utilized in organic synthesis and coordination chemistry .

Scientific Research Applications

1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine dihydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine dihydrochloride is unique due to its tetrahydro bridge, which imparts distinct electronic and steric properties. This makes it a valuable ligand in coordination chemistry and a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h1-4,6,11H,5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPBWOPVELIPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347744-97-1
Record name 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride
Reactant of Route 2
1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride
Reactant of Route 4
1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride
Reactant of Route 5
1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride
Reactant of Route 6
1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride

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